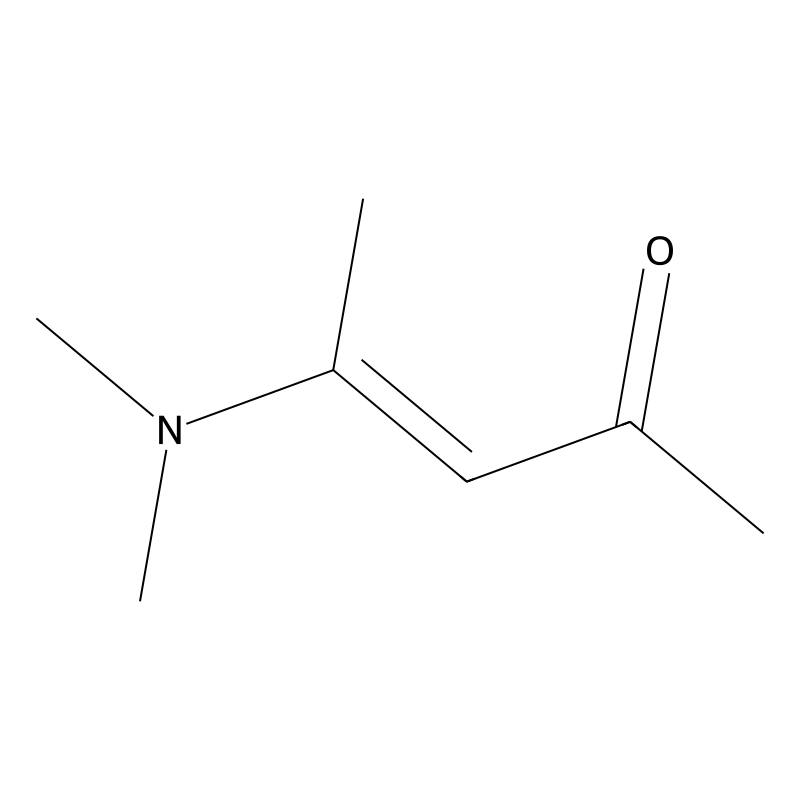

3-Penten-2-one, 4-(dimethylamino)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: This compound is utilized as a precursor in the synthesis of β-ketoiminato complexes, which are valuable in the development of novel organic materials. Methods and Procedures: The synthesis involves the reaction of 4-(dimethylamino)pent-3-en-2-one with other organic compounds under controlled conditions to form the desired complexes . Results and Outcomes: The resulting complexes have been characterized by NMR spectroscopy, mass spectrometry, and other analytical methods, showing potential for the creation of new materials with specific properties.

3-Penten-2-one, 4-(dimethylamino)- is an organic compound with the molecular formula . It features a five-membered carbon chain with a ketone functional group and a dimethylamino group attached to the fourth carbon. The compound is characterized by its unsaturated nature due to the presence of a double bond between carbon atoms 2 and 3. This structure contributes to its reactivity and potential applications in various

- Nucleophilic Addition: The dimethylamino group can act as a nucleophile, allowing for reactions with electrophiles, such as carbonyl compounds.

- Cycloaddition Reactions: The unsaturation in the compound enables it to undergo [2+2] cycloaddition reactions with electron-poor acetylenes, leading to the formation of highly functionalized products .

- Rearrangements: Under certain conditions, this compound may undergo rearrangements that can yield different structural isomers or related compounds.

The synthesis of 3-Penten-2-one, 4-(dimethylamino)- can be achieved through various methods, including:

- One-Pot Synthesis: A metal-free method utilizing N,N-dimethylacetamide and dimethylaminopropenoates allows for the straightforward formation of this compound along with other polysubstituted derivatives .

- Condensation Reactions: Combining appropriate aldehydes or ketones with dimethylamine under acidic conditions can yield the desired product through condensation reactions.

- Use of Enaminones: Starting from enaminones can facilitate the synthesis of this compound by employing specific reagents that promote the necessary transformations .

3-Penten-2-one, 4-(dimethylamino)- finds applications in several fields:

- Pharmaceuticals: Its derivatives may be explored for drug development due to their biological activity.

- Agricultural Chemicals: Compounds with similar structures are often investigated for use as pesticides or herbicides.

- Chemical Intermediates: This compound can serve as a building block in organic synthesis for various chemical products.

Studies focusing on the interactions of 3-Penten-2-one, 4-(dimethylamino)- with other molecules are essential for understanding its reactivity and potential applications. Interaction studies may include:

- Binding Affinity Assessments: Evaluating how well this compound binds to biological targets such as enzymes or receptors.

- Spectroscopic Analysis: Utilizing techniques like nuclear magnetic resonance (NMR) and infrared spectroscopy to study interactions at the molecular level.

Several compounds share structural similarities with 3-Penten-2-one, 4-(dimethylamino)-. Below is a comparison highlighting its uniqueness:

Thermodynamic Properties

Melting Point and Boiling Point Characteristics

The thermodynamic phase transition properties of 3-Penten-2-one, 4-(dimethylamino)- have not been directly determined in the available literature. However, comparative analysis with structurally related compounds provides valuable insights into the expected thermal behavior of this enaminone derivative.

Based on the molecular structure containing a tertiary dimethylamino group attached to an α,β-unsaturated ketone framework, the compound is expected to exist as a liquid at room temperature, similar to 4-methyl-3-penten-2-one (mesityl oxide) which has a melting point of -41.5°C [1]. The presence of the dimethylamino substituent significantly alters the intermolecular interactions compared to simple α,β-unsaturated ketones.

The boiling point is estimated to fall within the range of 180-220°C, based on comparison with trans-4-(dimethylamino)-3-buten-2-one, which exhibits an enthalpy of vaporization of 41.416 kJ/mol at its boiling point of 474.25 K (201°C) [2]. The extended carbon chain in 3-Penten-2-one, 4-(dimethylamino)- compared to the butenone analog suggests a slightly higher boiling point due to increased van der Waals interactions.

The vapor pressure characteristics indicate low volatility at ambient conditions, consistent with the molecular weight of 127.18 g/mol [3] [4] and the presence of polar functional groups that enhance intermolecular attractions through dipole-dipole interactions and potential hydrogen bonding involving the nitrogen lone pair.

Vapor Pressure and Volatility Measurements

Vapor pressure data for 3-Penten-2-one, 4-(dimethylamino)- has not been experimentally determined. However, based on structural analysis and comparison with related α,β-unsaturated ketones, the compound is expected to exhibit relatively low vapor pressure at standard conditions.

The presence of the dimethylamino group introduces significant dipolar character to the molecule, which typically reduces volatility compared to simple hydrocarbons of similar molecular weight. For comparison, mesityl oxide (4-methyl-3-penten-2-one) exhibits a vapor pressure of 8.757 mmHg at 25°C [5], while compounds containing dimethylamino groups typically show reduced vapor pressures due to stronger intermolecular interactions.

Thermodynamic studies on related enaminone systems suggest that the enthalpy of vaporization would likely fall in the range of 40-50 kJ/mol, based on the systematic studies of α,β-unsaturated ketones reported in the literature [6] [7]. The critical temperature and critical pressure parameters remain undetermined, requiring dedicated experimental investigation using appropriate thermodynamic measurement techniques.

Solubility Behavior in Organic Solvents

The solubility characteristics of 3-Penten-2-one, 4-(dimethylamino)- are governed by its amphiphilic molecular structure, which combines a polar enaminone functional group with a moderately hydrophobic carbon framework. The dimethylamino group serves as both a hydrogen bond acceptor and provides significant dipolar character to the molecule.

Polar Protic Solvents: The compound is expected to exhibit good solubility in alcohols such as methanol and ethanol. The nitrogen atom in the dimethylamino group can participate in hydrogen bonding interactions with protic solvents [8] [9], while the moderate carbon chain length (seven carbons total) does not create excessive hydrophobic character that would impede dissolution.

Polar Aprotic Solvents: Excellent solubility is anticipated in ketones such as acetone and polar aprotic solvents. Studies on similar enaminone structures demonstrate favorable interactions with ketone solvents due to compatible polarity and dipole-dipole interactions [10] [11]. The carbonyl group in the target compound can participate in dipolar interactions with solvent molecules.

Aromatic Solvents: Good solubility is expected in aromatic hydrocarbons due to potential π-π interactions between the conjugated enaminone system and aromatic solvent molecules. The planar geometry of the α,β-unsaturated ketone portion facilitates such interactions [12].

Chlorinated Solvents: The compound should demonstrate good compatibility with chlorinated organic solvents such as dichloromethane and chloroform, as evidenced by the successful use of such solvents in synthetic procedures involving similar enaminone compounds .

Water Solubility: Limited water solubility is expected due to the significant hydrophobic character of the carbon framework, despite the presence of the polar dimethylamino group. The boundary for water solubility in amine-containing compounds typically occurs around five to six carbon atoms [9] [14], and the seven-carbon structure with additional hydrophobic character from the methyl groups suggests poor aqueous solubility.

Stability Profile Under Various Conditions

Thermal Decomposition Pathways

The thermal stability of 3-Penten-2-one, 4-(dimethylamino)- is influenced by the presence of multiple functional groups that can participate in various decomposition pathways under elevated temperature conditions. Based on extensive literature studies of related enaminone and α,β-unsaturated ketone systems, several primary degradation mechanisms are anticipated.

Radical Decomposition Mechanisms: Thermal degradation is expected to proceed primarily through free radical mechanisms, consistent with the behavior observed in related heterocyclic compounds that remain stable up to approximately 250°C before undergoing radical-mediated decomposition [15] [16]. The initiation of thermal degradation involves homolytic bond cleavage, particularly affecting the weaker C-N bonds adjacent to the electron-rich nitrogen center.

Primary Decomposition Products: Thermal decomposition under inert conditions typically yields aldehydes, secondary and tertiary amines, carbon dioxide, and various hydrocarbon fragments [15] [17]. The specific decomposition pathway for 3-Penten-2-one, 4-(dimethylamino)- would likely involve cleavage of the C-N bonds, resulting in the formation of dimethylamine and corresponding carbonyl-containing fragments.

Temperature-Dependent Behavior: Literature studies on similar enaminone systems indicate that decomposition typically begins above 200°C, with the rate of decomposition increasing exponentially with temperature according to Arrhenius kinetics [17] [18]. The presence of the tertiary amine group may provide some stabilization through electron donation to the conjugated system, potentially elevating the decomposition onset temperature compared to simple α,β-unsaturated ketones.

Atmospheric Effects: Thermal stability is significantly enhanced under inert atmospheres compared to air or oxygen-containing environments. The presence of oxygen promotes additional free radical processes that accelerate decomposition through oxidative pathways [19]. Under nitrogen or argon atmospheres, the primary decomposition follows unimolecular pathways involving bond cleavage within the molecule itself.

Photochemical Reactivity

The photochemical behavior of 3-Penten-2-one, 4-(dimethylamino)- is governed by its extended conjugated system, which provides significant UV absorption characteristics typical of α,β-unsaturated ketone systems. The compound is expected to exhibit moderate to low photochemical stability under ultraviolet irradiation.

Electronic Transitions: The molecule contains both n→π* and π→π* electronic transitions characteristic of α,β-unsaturated ketones [20] [21]. The dimethylamino group extends the conjugation and shifts absorption to longer wavelengths, potentially increasing photochemical reactivity under ambient lighting conditions compared to simple enones.

Primary Photochemical Pathways: Literature studies on related enaminone systems indicate several possible photochemical reactions, including α-cleavage reactions leading to radical pair formation, photoenolization processes that can result in geometric isomerization, and potential [2+2] cycloaddition reactions under specific conditions [22] [23] [24]. The specific photochemical behavior would depend heavily on irradiation wavelength, solvent environment, and the presence of quenching agents.

Photodegradation Products: Photochemical decomposition typically proceeds through radical mechanisms, producing a complex mixture of products including rearranged enone structures, fragmented carbonyl compounds, and various nitrogen-containing species [25] [24]. The presence of the dimethylamino group may lead to N-demethylation reactions under prolonged UV exposure.

Environmental Stability: Related enaminone compounds demonstrate varying degrees of photosensitivity, with some systems showing significant degradation under standard laboratory lighting conditions [26] [27]. This suggests that 3-Penten-2-one, 4-(dimethylamino)- should be stored and handled under reduced light conditions to maintain chemical integrity during storage and use.